Technical Whitepaper: 4-Cyano-2-ethoxyphenyl Acetate
Technical Whitepaper: 4-Cyano-2-ethoxyphenyl Acetate
The following technical guide details the chemical identity, synthesis, and application of 4-Cyano-2-ethoxyphenyl acetate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.
A Pivotal Intermediate in the Synthesis of Benzamide & Phthalimide-Based API Scaffolds [1]
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a specialized benzonitrile derivative serving as a protected precursor in the pharmaceutical manufacturing of Apremilast and related PDE4 inhibitors.[1] Functionally, it represents the O-acetylated form of 3-ethoxy-4-hydroxybenzonitrile .[1]
In industrial organic synthesis, this compound is frequently generated in situ or as an isolable intermediate during the conversion of Ethylvanillin to its corresponding nitrile using acetic anhydride. Its acetate group acts as a temporary protecting group for the phenol moiety, ensuring stability during the harsh dehydration conditions required for nitrile formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (4-Cyano-2-ethoxyphenyl) acetate |
| Common Name | 4-Acetoxy-3-ethoxybenzonitrile |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water |
| Key Functional Groups | Nitrile (C≡N), Acetate Ester (-OAc), Ethoxy Ether (-OEt) |
Structural Analysis
The molecule features a trisubstituted benzene ring.[1][2][3] The 1-acetoxy group serves as a masking agent for the phenol.[1] The 2-ethoxy group provides the steric and lipophilic characteristics essential for the pharmacophore of downstream APIs (e.g., the dialkoxyphenyl ring in Apremilast).[1] The 4-cyano group is the reactive handle for further transformation into amides or heterocycles.[1]
Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 4-Cyano-2-ethoxyphenyl acetate is classically achieved via the Dehydrative Acetylation of Ethylvanillin .[1] This route is preferred in process chemistry due to its use of inexpensive reagents and high atom economy.[1]
The "One-Pot" Industrial Route
Precursor: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde)
Reagents: Hydroxylamine hydrochloride (
Mechanism:
-
Oxime Formation: Ethylvanillin reacts with hydroxylamine to form the oxime.[1]
-
Dehydration & Acetylation: Acetic anhydride serves a dual role:
Note: This simultaneous protection prevents the formation of side products (e.g., polymerization of free phenols) under thermal dehydration conditions.[1]
Visualization of Synthesis
The following diagram illustrates the transformation from Ethylvanillin to the target acetate and its subsequent hydrolysis to the active phenol intermediate.
Figure 1: Synthetic workflow from Ethylvanillin to Apremilast precursors via the 4-Cyano-2-ethoxyphenyl acetate intermediate.[1][4]
Experimental Protocols
Protocol A: Synthesis from Ethylvanillin
Objective: Convert Ethylvanillin to 4-Cyano-2-ethoxyphenyl acetate.
-
Charge: In a reactor, dissolve Ethylvanillin (1.0 eq) in Formic Acid or Acetic Acid .
-
Add: Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).
-
Reflux: Heat the mixture to 100–110°C. Add Acetic Anhydride (2.0 eq) dropwise.
-
Quench: Cool to room temperature and pour into ice water.
-
Isolate: The product, 4-Cyano-2-ethoxyphenyl acetate, precipitates as a solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Hydrolysis (Deprotection)
Objective: Remove the acetate group to yield 3-Ethoxy-4-hydroxybenzonitrile (for downstream methylation).[1]
-
Dissolve: Suspend 4-Cyano-2-ethoxyphenyl acetate in Methanol .
-
Basify: Add 2M NaOH solution (1.2 eq) at 0–5°C.
-
React: Stir for 30 minutes. Monitor by TLC (Acetate spot disappears; more polar phenol spot appears).[1]
-
Acidify: Adjust pH to ~3 using dilute HCl.
-
Extract: Extract with Ethyl Acetate. Evaporate solvent to obtain the free phenol.[1]
Analytical Characterization
To validate the identity of 4-Cyano-2-ethoxyphenyl acetate, compare experimental data against the following standard markers.
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 2230 cm⁻¹ (Sharp) | C≡N stretch (Nitrile) |
| 1760 cm⁻¹ (Strong) | C=O stretch (Phenolic Acetate) | |
| ¹H NMR (CDCl₃) | δ 2.35 ppm (s, 3H) | Acetate methyl group ( |
| δ 1.48 ppm (t, 3H) | Ethoxy methyl group ( | |
| δ 4.15 ppm (q, 2H) | Ethoxy methylene group ( | |
| δ 7.2–7.4 ppm (m, 3H) | Aromatic protons | |
| HPLC | Retention Time (RT) | RT will be longer than the hydrolyzed phenol due to the lipophilic acetate group.[1] |
Applications in Drug Development
Precursor for PDE4 Inhibitors (Apremilast)
The primary utility of this compound is as a robust intermediate for Apremilast (Otezla).[1]
-
Logic: Apremilast requires a 3-ethoxy-4-methoxy substitution pattern.[1]
-
Process:
Agrochemicals & Liquid Crystals
The 4-cyano-2-ethoxy motif is also valuable in:
-
Liquid Crystals: The rigid benzonitrile core with an alkoxy tail is a classic mesogen structure.[1]
-
Pesticides: Halogenated derivatives (e.g., 5-bromo-4-cyano-2-ethoxyphenyl acetate) are screened for herbicidal activity.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 226321, 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [Link]
-
Google Patents. (2020).[1] Process for the preparation of apremilast (US10774041B2).[1] Retrieved from
-
MDPI. (2022).[1] Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane. Molecules. Retrieved from [Link]
Sources
- 1. accelachem.com [accelachem.com]
- 2. 13031-41-9|4-Cyanophenyl acetate|BLD Pharm [bldpharm.com]
- 3. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 3-Ethoxy-4-hydroxyphenylacetonitrile | 205748-01-2 | Benchchem [benchchem.com]
